N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, and play a key role in regulating gene expression. BRD0705 has been shown to inhibit BET protein function, and has potential applications in cancer therapy and other diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide is related to its ability to inhibit BET protein function. BET proteins bind to acetylated lysine residues on histones, and recruit other proteins to regulate gene expression. By inhibiting BET proteins, N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide can disrupt the activity of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been shown to have a range of biochemical and physiological effects in cancer cells and other cell types. In addition to inhibiting BET protein function, the compound can also affect the expression of other genes and proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been reported to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, and is commercially available from some chemical suppliers. Another advantage is that N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been extensively studied in preclinical models, and there is a large body of literature on its biological effects and mechanisms of action. However, one limitation is that the compound is not highly selective for BET proteins, and can also inhibit other proteins that are important for cell growth and survival. Another limitation is that the compound can be toxic to some cell types at high concentrations, which can complicate experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide and related compounds. One direction is to develop more selective inhibitors of BET proteins that have fewer off-target effects. Another direction is to investigate the use of N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the role of BET proteins in other diseases, such as inflammation and neurological disorders, and in developing BET inhibitors for these indications. Finally, further studies are needed to understand the long-term effects of BET inhibition on normal cells and tissues, and to determine the optimal dosing and administration strategies for N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide and related compounds.
Métodos De Síntesis
The synthesis of N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been described in the scientific literature. The compound can be prepared from commercially available starting materials using a multi-step process that involves coupling, bromination, and amidation reactions. The final product is obtained in moderate to good yields and high purity.
Aplicaciones Científicas De Investigación
N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that the compound can inhibit the growth of cancer cells, induce apoptosis, and sensitize cells to chemotherapy and radiation. In vivo studies have demonstrated that N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide can suppress tumor growth and improve survival in mouse models of various cancers, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
3-bromo-N-(4-carbamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQBGCWMGPFVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-carbamoylphenyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.